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Compound of Interest

Compound Name: SB-332235

Cat. No.: B1680829 Get Quote

Clarification on the Identity of SB-332235
Initial research indicates a potential discrepancy in the user's request. The compound SB-
332235 is a potent and selective CXCR2 antagonist. It is not an orexin-1 receptor antagonist. It

is possible that SB-332235 has been confused with SB-334867, which is a well-characterized,

selective orexin-1 receptor (OX1R) antagonist.

This document will provide comprehensive application notes and protocols for both compounds

to ensure clarity and address the likely research interest in orexin signaling.

Part 1: SB-334867 - A Selective Orexin-1 Receptor
(OX1R) Antagonist
SB-334867 is the first non-peptide, selective antagonist of the orexin-1 receptor (OX1R),

exhibiting approximately 50-fold selectivity over the orexin-2 receptor (OX2R).[1][2] It is a

crucial tool for investigating the physiological roles of the orexin system, particularly in areas

such as appetite, sleep-wake cycles, addiction, and stress responses.[1][2]
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Supplier Catalog Number Purity Additional Notes

R&D Systems 1969 ≥98%

Sold for research

purposes under

agreement from GSK.

Tocris Bioscience 1969 ≥98% Part of Bio-Techne.

MedChemExpress HY-10178 >99%
Also available as SB-

334867A.

Selleck Chemicals S7585 99.92% Soluble in DMSO.

Hello Bio HB0405 >99%

Offers competitive

pricing for research

quantities.

Axon Medchem 2095 >99% Soluble in DMSO.

Chemical and Physical Properties
Property Value

Chemical Name
N-(2-Methyl-6-benzoxazolyl)-N'-1,5-

naphthyridin-4-yl urea

Molecular Formula C₁₇H₁₃N₅O₂

Molecular Weight 319.32 g/mol

CAS Number 249889-64-3

Appearance White to off-white solid

Solubility
Soluble in DMSO (up to 100 mM) and Ethanol

(up to 10 mM with warming).[1][3]

Storage Store at room temperature, desiccated.[1]

Biological Activity
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Parameter Value

Target Orexin-1 Receptor (OX1R)

Mechanism of Action Selective, non-peptide competitive antagonist.

pKb for human OX1R 7.2[1][3][4]

pKb for human OX2R < 5.0[1][3][4]

Selectivity ~50-fold for OX1R over OX2R.[1][2]

In Vivo Activity
Reduces food intake, modulates drug-seeking

behavior, and affects sleep architecture.[3][5]

Signaling Pathway
Orexin-A binds to the OX1R, a Gq-protein coupled receptor. This activation leads to the

stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the

release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates

Protein Kinase C (PKC). SB-334867 acts by blocking the initial binding of orexin-A to the

OX1R, thus inhibiting this downstream signaling cascade.[6][7]
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Orexin-1 Receptor Signaling Pathway and SB-334867 Inhibition.

Experimental Protocols
This protocol is adapted from studies using CHO cells stably expressing human OX1R.[5][8]
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Objective: To determine the antagonist effect of SB-334867 on orexin-A-induced intracellular

calcium mobilization.

Materials:

CHO cells stably expressing human OX1R (CHO-OX1)

Cell culture medium (e.g., MEM-Alpha)

Fetal Bovine Serum (FBS), Penicillin-Streptomycin

SB-334867

Orexin-A

Fluo-3 AM (calcium indicator dye)[5]

Probenecid

Tyrode's buffer

96-well black-walled, clear-bottom plates

Fluorescent plate reader (e.g., FLIPR)

Procedure:

Cell Plating: Seed CHO-OX1 cells into 96-well plates at a density of 20,000 cells/well and

culture overnight.[5]

Dye Loading: The next day, replace the culture medium with medium containing 4 µM Fluo-3

AM and 2.5 mM probenecid. Incubate for 60 minutes at 37°C.[5]

Washing: Wash the cells four times with Tyrode's buffer containing 2.5 mM probenecid.[5]

Antagonist Incubation: Add Tyrode's buffer containing various concentrations of SB-334867

(e.g., 0.1 nM to 10 µM) or vehicle (DMSO) to the wells. Incubate for 30 minutes at 37°C.[5]
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Agonist Stimulation & Measurement: Place the plate in a fluorescent plate reader. Record

baseline fluorescence, then add orexin-A (final concentration of 10 nM) and immediately

measure the change in fluorescence.[5]

Data Analysis: The response is measured as the peak increase in fluorescence minus the

basal fluorescence. Calculate the pKb value for SB-334867 from the concentration-response

curves.

This protocol is based on studies investigating the anorectic effects of SB-334867 in rats.[3][4]

Objective: To assess the effect of SB-334867 on food intake in rats.

Materials:

Adult male Wistar or Sprague-Dawley rats

SB-334867

Vehicle (e.g., 2% DMSO in 10% 2-hydroxypropyl-β-cyclodextrin)[9]

Standard laboratory chow or palatable wet mash

Animal scale

Food hoppers and scales for measuring food intake

Intraperitoneal (i.p.) injection supplies

Procedure:

Animal Acclimation: House rats individually and acclimate them to the testing environment

and handling for at least one week.

Drug Preparation: Dissolve SB-334867 in the vehicle to the desired concentration (e.g., for a

30 mg/kg dose).[4]

Administration: Administer SB-334867 or vehicle via i.p. injection 30 minutes before the start

of the dark phase (the primary feeding period for rodents).[4]
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Food Intake Measurement: Provide a pre-weighed amount of food. Measure the amount of

food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining

food and any spillage.[4]

Body Weight Measurement: Record the body weight of the animals before the injection and

at the end of the 24-hour period.

Data Analysis: Compare the cumulative food intake and change in body weight between the

SB-334867-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test

or ANOVA).

Part 2: SB-332235 - A Selective CXCR2 Antagonist
SB-332235 is a potent, orally active, non-peptide antagonist of the C-X-C motif chemokine

receptor 2 (CXCR2). It exhibits high selectivity for CXCR2 over CXCR1.[2] This compound is

primarily used in research to investigate the role of CXCR2 signaling in inflammation, neutrophil

chemotaxis, and cancer biology.
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R&D Systems 5671 ≥98%
Potent CXCR2

antagonist.

Tocris Bioscience 5671 ≥98% Part of Bio-Techne.

MedChemExpress HY-101439 >99% Orally active.

Xcess Biosciences XB-332235 ≥98% Solid powder form.

Axon Medchem 2593 >99%
Selective nonpeptide

CXCR2 antagonist.
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Property Value

Chemical Name

6-Chloro-3-[[[(2,3-

dichlorophenyl)amino]carbonyl]amino]-2-

hydroxybenzenesulfonamide

Molecular Formula C₁₃H₁₀Cl₃N₃O₄S

Molecular Weight 410.66 g/mol

CAS Number 276702-15-9

Appearance Solid powder

Solubility Soluble in DMSO (up to 100 mM).

Storage Store at room temperature.

Biological Activity
Parameter Value

Target C-X-C motif chemokine receptor 2 (CXCR2)

Mechanism of Action Selective, non-peptide competitive antagonist.

IC₅₀ for human CXCR2 7.7 nM[2]

Selectivity ~285-fold for CXCR2 over CXCR1.[2]

In Vivo Activity

Reduces leukocyte infiltration in arthritis models

and inhibits the viability of acute myeloid

leukemia (AML) cells.[2]

Signaling Pathway
CXCR2 is a G-protein coupled receptor, primarily coupling to Gαi. Ligand binding (e.g., CXCL1,

IL-8) activates Gαi, which inhibits adenylyl cyclase, and the dissociated Gβγ subunits activate

pathways such as PI3K/Akt and PLC/PKC. These cascades lead to downstream effects

including calcium mobilization, activation of MAPKs (e.g., ERK), and ultimately, cellular

responses like chemotaxis, degranulation, and proliferation. SB-332235 blocks the initial

ligand-receptor interaction, thereby inhibiting these signaling events.
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CXCR2 Signaling Pathway and SB-332235 Inhibition.

Experimental Protocols
This protocol describes a standard Boyden chamber or Transwell assay to measure the effect

of SB-332235 on neutrophil migration.

Objective: To determine if SB-332235 inhibits neutrophil chemotaxis towards a CXCR2 ligand.

Materials:
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Human Neutrophils (freshly isolated from whole blood)

SB-332235

CXCR2 Ligand (e.g., human recombinant IL-8 or CXCL1)

Assay Buffer (e.g., RPMI 1640 with 2% FBS)

Transwell inserts (5 µm pore size)

24-well plate

Incubator (37°C, 5% CO₂)

Fluorescent dye (e.g., Calcein-AM) or cell lysis buffer for quantification

Microplate reader

Procedure:

Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method

like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

Compound Preparation: Prepare a stock solution of SB-332235 in DMSO. Make serial

dilutions in assay buffer to desired final concentrations (e.g., 1 nM to 1 µM).

Assay Setup:

Add the chemoattractant (e.g., 50 ng/mL IL-8) to the lower wells of the 24-well plate.

In separate tubes, pre-incubate the isolated neutrophils with the various concentrations of

SB-332235 or vehicle (DMSO) for 20-30 minutes at room temperature.

Place the Transwell inserts into the wells.

Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1.5 to 2 hours.
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Quantification:

Carefully remove the Transwell inserts.

Quantify the number of neutrophils that have migrated to the lower chamber. A common

method is to lyse the cells in the lower chamber and measure ATP levels using a

luminescent assay (e.g., CellTiter-Glo®), which is proportional to the cell number.[10]

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of

SB-332235 compared to the vehicle control. Determine the IC₅₀ value.

This protocol provides a framework for testing the efficacy of SB-332235 in a mouse model of

rheumatoid arthritis.

Objective: To evaluate the anti-inflammatory effect of SB-332235 on the development and

severity of collagen-induced arthritis.

Materials:

DBA/1 mice (male, 8-10 weeks old)

Bovine or Chicken Type II Collagen

Complete Freund's Adjuvant (CFA)

Incomplete Freund's Adjuvant (IFA)

SB-332235

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

Calipers for measuring paw thickness

Clinical scoring system for arthritis

Procedure:

Induction of Arthritis (Day 0):
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Emulsify Type II collagen with CFA.

Administer an intradermal injection of 100 µL of the emulsion at the base of the tail of each

mouse.

Booster Immunization (Day 21):

Emulsify Type II collagen with IFA.

Administer a subcutaneous booster injection of 100 µL of the emulsion.[7]

Treatment Regimen:

Begin oral administration of SB-332235 (e.g., 10-25 mg/kg) or vehicle once or twice daily,

starting from the day of the booster immunization (Day 21) or upon the first signs of

arthritis.[2]

Arthritis Assessment:

Starting from Day 21, monitor the mice daily for the onset and severity of arthritis.

Use a clinical scoring system (e.g., 0-4 scale for each paw based on erythema, swelling,

and joint rigidity).

Measure paw thickness using calipers every 2-3 days.

Termination and Analysis (e.g., Day 42):

At the end of the study, euthanize the mice.

Collect paws for histological analysis to assess joint inflammation, cartilage destruction,

and bone erosion.

Collect blood for analysis of inflammatory cytokines or anti-collagen antibodies.

Data Analysis: Compare the mean arthritis scores, paw thickness, and histological scores

between the SB-332235-treated and vehicle-treated groups.
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Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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